molecular formula C13H12F3N3O2 B12187434 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B12187434
M. Wt: 299.25 g/mol
InChI Key: CIAWJMFVXBLRTL-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is a compound that features a trifluoromethyl group attached to a benzimidazole ring, which is further connected to a tetrahydrofuran carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with trifluoroacetic acid to form the benzimidazole coreCommon reagents used in these reactions include trifluoroacetic acid, o-phenylenediamine, and various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the benzimidazole ring.

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted benzimidazoles and carboxamides, such as:

  • N-[2-(trifluoromethyl)-1H-benzimidazol-4-yl]-2-furamide
  • 2-(trifluoromethyl)-1H-benzimidazole derivatives

Uniqueness

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]tetrahydrofuran-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the tetrahydrofuran carboxamide moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced binding affinity to target proteins, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12F3N3O2

Molecular Weight

299.25 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]oxolane-2-carboxamide

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H,17,20)(H,18,19)

InChI Key

CIAWJMFVXBLRTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

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